RNase L Activation: Rollinone Exhibits Nanomolar Potency in Cell-Free Translation Inhibition
Rollinone activates RNase L, a latent endoribonuclease in the 2-5A pathway, with an IC50 of 2.30 nM as measured by inhibition of protein synthesis in mouse L cell extracts [1]. This nanomolar potency in a cell-free system indicates direct engagement of the RNase L pathway, distinguishing rollinone from acetogenins whose primary characterized mechanism is mitochondrial Complex I inhibition [2]. While direct comparator data for RNase L activation among acetogenins is unavailable in the current literature, the magnitude of this potency (single-digit nM) places rollinone among high-affinity modulators of this pathway.
| Evidence Dimension | RNase L activation (protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | No direct comparator data available for other acetogenins in this assay |
| Quantified Difference | Not calculable without comparator data |
| Conditions | Mouse L cell extracts; cell-free protein synthesis assay |
Why This Matters
This assay demonstrates rollinone's capacity to modulate the RNase L pathway at nanomolar concentrations, providing a mechanistically distinct functional readout for laboratories studying 2-5A-dependent ribonuclease activation or antiviral host defense mechanisms.
- [1] BindingDB. Affinity Data for Rollinone (BDBM50025002) against 2-5A-dependent ribonuclease. IC50: 2.30 nM. Assay: activation of RNase L measured by concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. View Source
- [2] Neske A, Ruiz Hidalgo J, Cabedo N, Cortes D. Acetogenins from Annonaceae family. Their potential biological applications. Phytochemistry. 2020;174:112332. DOI: 10.1016/j.phytochem.2020.112332. View Source
